molecular formula C28H22N2O B14598528 2H-Imidazol-2-one, 1,3-dihydro-1,4,5-triphenyl-3-(phenylmethyl)- CAS No. 61050-99-5

2H-Imidazol-2-one, 1,3-dihydro-1,4,5-triphenyl-3-(phenylmethyl)-

Cat. No.: B14598528
CAS No.: 61050-99-5
M. Wt: 402.5 g/mol
InChI Key: CDTFLCQKHDYBRU-UHFFFAOYSA-N
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Description

2H-Imidazol-2-one, 1,3-dihydro-1,4,5-triphenyl-3-(phenylmethyl)- is a complex organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by its three phenyl groups and a phenylmethyl group attached to the imidazole ring, making it a highly substituted derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Imidazol-2-one, 1,3-dihydro-1,4,5-triphenyl-3-(phenylmethyl)- typically involves multi-step organic reactions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process often includes purification steps such as recrystallization and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2H-Imidazol-2-one, 1,3-dihydro-1,4,5-triphenyl-3-(phenylmethyl)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The phenyl groups can be substituted with various functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce halogens or nitro groups into the phenyl rings.

Scientific Research Applications

2H-Imidazol-2-one, 1,3-dihydro-1,4,5-triphenyl-3-(phenylmethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Imidazol-2-one, 1,3-dihydro-1,4,5-triphenyl-3-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Imidazol-2-one, 1,3-dihydro-1,4,5-triphenyl-3-(phenylmethyl)- is unique due to its high degree of substitution, which imparts distinct chemical and biological properties. The presence of multiple phenyl groups enhances its stability and potential for diverse chemical reactions, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

61050-99-5

Molecular Formula

C28H22N2O

Molecular Weight

402.5 g/mol

IUPAC Name

1-benzyl-3,4,5-triphenylimidazol-2-one

InChI

InChI=1S/C28H22N2O/c31-28-29(21-22-13-5-1-6-14-22)26(23-15-7-2-8-16-23)27(24-17-9-3-10-18-24)30(28)25-19-11-4-12-20-25/h1-20H,21H2

InChI Key

CDTFLCQKHDYBRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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